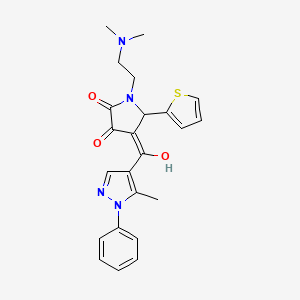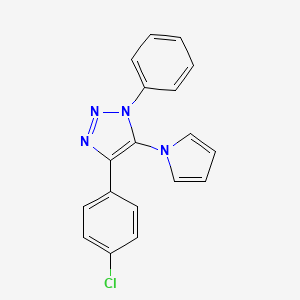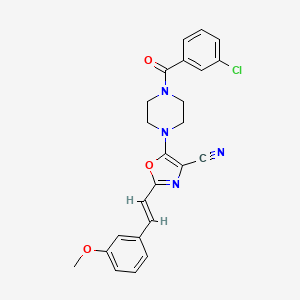
N-(4-methoxybenzyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Amidine Protection for Solution Phase Library Synthesis
N-(4-methoxybenzyl)-4-nitrobenzamide demonstrates utility in the N-protection of amidinonaphthol, facilitating the synthesis of substituted benzamidines. This application is particularly relevant in multiparallel solution phase synthesis, with the mild deprotection conditions and the facile introduction of the 4-methoxybenzyloxycarbonyl group being key advantages (Bailey et al., 1999).
Protection of Hydroxyl Functions
The 4-nitrobenzyl group, including derivatives like N-(4-methoxybenzyl)-4-nitrobenzamide, is employed for protecting hydroxyl functions in various compounds. It can be selectively removed in the presence of other benzyl-type protecting groups, highlighting its versatility in synthetic chemistry (Kukase et al., 1990).
Properties and Structure Analysis
A study of N-chloro-N-methoxy-4-nitrobenzamide, closely related to N-(4-methoxybenzyl)-4-nitrobenzamide, revealed significant details about its structure, particularly the pyramidality degree of its amide nitrogen atom. This research contributes to understanding the reactivity and potential applications of such compounds (Shtamburg et al., 2012).
Cyclometalated Complexes Synthesis
N-(4-methoxybenzyl)-4-nitrobenzamide plays a role in the synthesis of cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes, formed via C–H bond activation, are significant in catalysis, particularly in C–H bond functionalization reactions (Zhou et al., 2018).
Bioactivation Studies
In bioactivation studies, derivatives of N-(4-methoxybenzyl)-4-nitrobenzamide, such as 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, have been investigated for their cytotoxicity and ability to form DNA-DNA interstrand crosslinks, an aspect critical in understanding their potential therapeutic applications (Knox et al., 1991).
Synthesis of Secondary Amines
The compound has been used in the preparation of secondary amines from primary amines, showcasing its role in facilitating specific chemical transformations (Kurosawa et al., 2003).
Mechanism of Action
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-8-2-11(3-9-14)10-16-15(18)12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIHKYDMIMWMOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate](/img/structure/B2385447.png)




![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)


![Carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B2385460.png)

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)